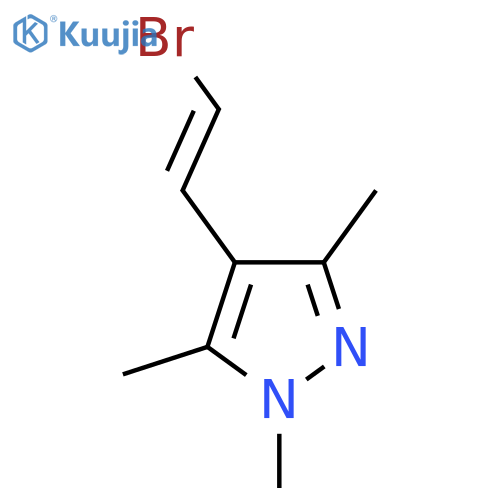Cas no 2138803-93-5 (4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole)

2138803-93-5 structure
商品名:4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- EN300-802173
- 4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole
- 2138803-93-5
-
- インチ: 1S/C8H11BrN2/c1-6-8(4-5-9)7(2)11(3)10-6/h4-5H,1-3H3/b5-4+
- InChIKey: RABWBLABASXELJ-SNAWJCMRSA-N
- ほほえんだ: Br/C=C/C1C(C)=NN(C)C=1C
計算された属性
- せいみつぶんしりょう: 214.01056g/mol
- どういたいしつりょう: 214.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802173-1.0g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
| Enamine | EN300-802173-0.5g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
| Enamine | EN300-802173-2.5g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
| Enamine | EN300-802173-0.1g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
| Enamine | EN300-802173-10.0g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 10.0g |
$3622.0 | 2024-05-21 | |
| Enamine | EN300-802173-0.25g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
| Enamine | EN300-802173-5.0g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
| Enamine | EN300-802173-0.05g |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole |
2138803-93-5 | 95% | 0.05g |
$707.0 | 2024-05-21 |
4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
2138803-93-5 (4-(2-bromoethenyl)-1,3,5-trimethyl-1H-pyrazole) 関連製品
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
